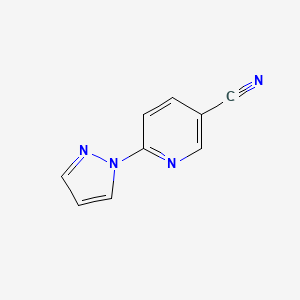

6-(1H-pyrazol-1-yl)nicotinonitrile

描述

Historical Context of Nicotinonitrile and Pyrazole (B372694) Derivatives in Chemical Research

The parent compounds of 6-(1H-pyrazol-1-yl)nicotinonitrile, namely nicotinonitrile and pyrazole, each have a rich history in chemical research.

Nicotinonitrile , also known as 3-cyanopyridine, is a derivative of pyridine (B92270), a fundamental six-membered nitrogen-containing heterocycle. Pyridine and its derivatives have long been recognized for their presence in numerous natural products, such as nicotinamide (B372718) (vitamin B3), and their wide-ranging applications in pharmaceuticals and agrochemicals. tandfonline.com The interest in nicotinonitrile derivatives has grown substantially due to their diverse pharmacological activities, including their use as building blocks for drugs with anticancer, antimicrobial, and anti-inflammatory properties. chemimpex.com

Pyrazole , a five-membered ring with two adjacent nitrogen atoms, was first synthesized in 1889. globalresearchonline.net The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. globalresearchonline.netnih.gov Pyrazole derivatives have been extensively studied and are known to exhibit a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. globalresearchonline.net The versatility of the pyrazole ring allows for various substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. frontiersin.org

Significance of the Nicotinonitrile-Pyrazole Moiety in Heterocyclic Chemistry

The synthesis of molecules containing both nicotinonitrile and pyrazole moieties has been a subject of interest in the development of new therapeutic agents. nih.govnih.gov Researchers have explored various synthetic strategies to create libraries of these compounds for biological screening. nih.gov The ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, coupled with the reactivity of the nitrile group on the pyridine ring, makes this moiety a valuable platform for designing targeted therapies. frontiersin.org

Overview of Research Areas Pertaining to this compound

Research involving this compound and its derivatives is primarily concentrated in the field of medicinal chemistry, with a strong focus on the development of novel kinase inhibitors for the treatment of cancer.

Kinase Inhibition: A significant area of investigation is the potential of pyrazole-nicotinonitrile derivatives to act as kinase inhibitors. nih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. For instance, derivatives of this compound have been investigated as inhibitors of Pim-1 kinase, a protein that is often overexpressed in various cancers and is involved in promoting cell survival and proliferation. nih.gov The structural features of the nicotinonitrile-pyrazole scaffold allow it to fit into the ATP-binding pocket of kinases, thereby blocking their activity.

Anticancer Activity: Stemming from their kinase inhibitory properties, these compounds are being actively explored for their cytotoxic effects against various cancer cell lines. nih.govnih.gov Studies have shown that some nicotinonitrile-pyrazole hybrids exhibit potent activity against hepatocellular (liver) and cervical carcinoma cells. nih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

The table below summarizes some of the key research findings for compounds containing the nicotinonitrile-pyrazole moiety.

| Research Area | Target | Key Findings |

| Kinase Inhibition | Pim-1 Kinase | Nicotinonitrile-pyrazole conjugates have shown potent inhibitory activity against Pim-1 kinase, a target in cancer therapy. nih.gov |

| Tyrosine Kinases | Derivatives are being explored as tyrosine kinase inhibitors, which are crucial in cancer treatment. | |

| Anticancer Activity | Hepatocellular Carcinoma (HepG2) | Certain nicotinonitrile-pyrazole derivatives have demonstrated significant cytotoxic effects against HepG2 cells. nih.gov |

| Cervical Carcinoma (HeLa) | Compounds have shown cytotoxic activity against HeLa cells. nih.gov | |

| Apoptosis Induction | The anticancer effect is often linked to the induction of apoptosis in cancer cells. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

6-pyrazol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVJRKSMKHGTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585406 | |

| Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956568-52-8 | |

| Record name | 6-(1H-Pyrazol-1-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956568-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 1h Pyrazol 1 Yl Nicotinonitrile and Its Derivatives

General Synthetic Strategies for Nicotinonitrile Scaffolds

The formation of the nicotinonitrile (3-cyanopyridine) framework is a foundational step. Chemists have developed numerous methods to construct this key intermediate, with multicomponent and cyclocondensation reactions being particularly prominent.

Multicomponent Reaction Approaches to Nicotinonitrile Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient pathway to complex nicotinonitriles. znaturforsch.comresearchgate.net These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. mdpi.com

A notable example is the four-component reaction used to synthesize highly substituted nicotinonitrile derivatives. In one reported synthesis, a pyrazole-containing nicotinonitrile was formed by reacting an acetylnaphthalene, a pyrazole-4-carbaldehyde derivative, ethyl 2-cyanoacetate, and ammonium (B1175870) acetate. znaturforsch.com The reaction proceeds through a cascade of condensation and cyclization steps to build the pyridine (B92270) ring.

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

|---|---|---|---|---|

| 1-Acetylnaphthalene | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl 2-cyanoacetate | Ammonium acetate | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile |

This approach highlights the power of MCRs in constructing complex, functionalized nicotinonitrile scaffolds in a single, efficient step. bath.ac.uk

Cyclocondensation Reactions in Nicotinonitrile Formation

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and provide a fundamental route to the pyridine ring of nicotinonitriles. organic-chemistry.orgglobalresearchonline.net These reactions involve the formation of a ring from one or more molecules, accompanied by the elimination of a small molecule like water or ammonia (B1221849). The Hantzsch pyridine synthesis, while classic, and related methodologies are illustrative of this strategy.

Generally, the synthesis involves the condensation of a 1,5-dicarbonyl compound or a synthetic equivalent with ammonia or an ammonia source. youtube.com For nicotinonitrile synthesis specifically, precursors containing the required cyano group are employed. Enamines, enol ethers, or α,β-unsaturated carbonyl compounds can react with a compound like cyanoacetamide to form the substituted pyridone, which can then be converted to the corresponding chloropyridine and subsequently the nitrile. youtube.com The versatility of this approach allows for the introduction of various substituents onto the pyridine ring by choosing appropriately functionalized starting materials.

Approaches to Incorporate the Pyrazole (B372694) Moiety

Once the nicotinonitrile scaffold is available or being formed, the pyrazole ring must be introduced. This can be achieved by either coupling a pre-formed pyrazole with a nicotinonitrile precursor or by constructing the pyrazole ring onto an existing nicotinonitrile molecule.

Reaction of 2-Chloronicotinonitrile Derivatives with Hydrazines/Pyrazole Precursors

A direct and widely used method for forming the C-N bond between the nicotinonitrile and pyrazole rings is through nucleophilic aromatic substitution (SNAr). gcwgandhinagar.comvaia.com In this common reaction type, a nucleophile attacks an aromatic ring that is substituted with a good leaving group, such as a halogen. gcwgandhinagar.com

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. vaia.com Consequently, a 6-halonicotinonitrile (such as 6-chloronicotinonitrile) serves as an excellent electrophile. The reaction with pyrazole, which acts as the nucleophile in the presence of a base, results in the displacement of the halide and the formation of 6-(1H-pyrazol-1-yl)nicotinonitrile. The base (e.g., potassium carbonate) is used to deprotonate the pyrazole N-H, increasing its nucleophilicity. znaturforsch.com

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 6-Chloronicotinonitrile | Pyrazole | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | This compound |

This method is robust and allows for the synthesis of various analogs by using substituted pyrazoles or substituted halonicotinonitriles.

Functionalization of Pre-formed Nicotinonitrile Rings with Pyrazole Derivatives

An alternative strategy involves building the pyrazole ring onto a functionalized nicotinonitrile precursor. This is typically achieved by first introducing a hydrazine (B178648) or a related functional group onto the nicotinonitrile ring, which then undergoes a subsequent cyclocondensation reaction to form the pyrazole.

For instance, a nicotinonitrile derivative bearing a hydrazide functional group can be reacted with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), to construct the pyrazole ring. This cyclization yields a nicotinonitrile substituted with a dimethyl- or methyl-pyrazolone moiety, respectively. This method provides a pathway to specific isomers and diversely functionalized pyrazole rings attached to the nicotinonitrile core.

Synthesis of Diverse this compound Analogs

The synthesis of a diverse range of analogs of this compound is readily achievable by modifying the building blocks in the aforementioned synthetic routes.

| Target Modification | Synthetic Strategy | Example Reactants | Reference |

|---|---|---|---|

| Substitution on the Pyrazole Ring | Using a substituted pyrazole in a nucleophilic aromatic substitution reaction. | 6-Chloronicotinonitrile + 3,5-Dimethylpyrazole | znaturforsch.com |

| Substitution on the Pyridine Ring | Starting with a substituted 6-chloronicotinonitrile. | 5-Bromo-6-chloronicotinonitrile + Pyrazole | N/A |

| Building a substituted pyrazole ring | Reacting a nicotinonitrile-hydrazide with a substituted 1,3-dicarbonyl compound. | 6-Hydrazinonicotinonitrile + Benzoylacetone | N/A |

| Complex Scaffolds via MCR | Varying the aldehyde, ketone, and other components in a multicomponent reaction. | Substituted Benzaldehyde + Malononitrile + Substituted Acetophenone + Ammonium Acetate | mdpi.com |

By employing different substituted pyrazoles in the SNAr reaction (2.2.1), a variety of substituents can be placed on the pyrazole ring. Similarly, starting with variously substituted 6-chloronicotinonitriles allows for modification of the pyridine core. The functionalization approach (2.2.2) provides another layer of control, where different 1,3-dielectrophiles can be used to generate a wide array of pyrazole substitution patterns. Finally, the multicomponent approach (2.1.1) is inherently suited for creating diversity by simply swapping the initial building blocks.

Introduction of Varied Substituents on the Pyridine Ring

The functionalization of the pyridine ring in the this compound scaffold is crucial for modulating the molecule's properties. Various synthetic strategies are employed to introduce a wide array of substituents, thereby influencing the electronic and steric characteristics of the final compound.

One common approach involves the use of multicomponent reactions. For instance, a four-component reaction can be utilized to regioselectively synthesize derivatives like 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile. nih.gov This particular reaction brings together 1-(naphthalen-1-yl)ethanone, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, ethyl 2-cyanoacetate, and ammonium acetate. nih.gov The resulting highly substituted nicotinonitrile derivative can then serve as a platform for further structural modifications. nih.gov

Another key strategy focuses on the reactions of aminopyrazoles with various bielectrophiles. beilstein-journals.orgbeilstein-journals.org 5-Aminopyrazoles, with their multiple nucleophilic sites, can react with α,β-unsaturated ketones to form pyrazolo[3,4-b]pyridines, which are structural isomers of the nicotinonitrile framework. beilstein-journals.org For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid can yield 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org While not directly producing the nicotinonitrile, this highlights a method for constructing the core fused ring system with various aryl substituents on the pyridine portion.

The Gould-Jacobs reaction offers another pathway to substituted pyrazolopyridines. mdpi.com By reacting a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate, a 4-hydroxy-substituted 1H-pyrazolo[3,4-b]pyridine can be formed, which can be subsequently converted to a 4-chloro derivative. mdpi.com This chloro-substituent can then be a handle for further functionalization of the pyridine ring through various nucleophilic substitution reactions.

Modifications of the Pyrazole Ring System

A common method for pyrazole synthesis involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.comnih.gov This allows for the incorporation of different substituents on the pyrazole ring by starting with appropriately substituted hydrazines and dicarbonyl compounds. For example, reacting a substituted phenylhydrazine (B124118) with ethyl acetoacetate can lead to a 1,3,5-substituted pyrazole. mdpi.com This fundamental reaction can be adapted to create a variety of pyrazole precursors for the synthesis of this compound derivatives.

Furthermore, 1,3-dipolar cycloaddition reactions provide another powerful tool for constructing the pyrazole ring with specific substitution patterns. mdpi.com The reaction of nitrilimines, generated in situ from hydrazonoyl chlorides, with appropriate dipolarophiles can yield highly substituted pyrazoles. cu.edu.eg This method offers a high degree of control over the regioselectivity of the final product.

The substitution pattern on the pyrazole ring has been shown to be critical for biological activity. For instance, in the development of certain kinase inhibitors, the presence of a methyl group on the pyrazole ring was found to be significant for high potency. nih.gov Similarly, the introduction of smaller, polar substituents on the pyrazole ring has been suggested to be essential for binding with certain biological targets like the epidermal growth factor receptor (EGFR). nih.gov

Formation of Fused Heterocyclic Systems Involving this compound

The this compound scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These larger architectures often exhibit unique chemical and biological properties.

Pyrazolopyridines Derived from this compound Precursors

Pyrazolopyridines, a class of fused heterocycles containing both pyrazole and pyridine rings, are of significant interest due to their diverse pharmacological activities. mdpi.comresearchgate.net Several synthetic routes to pyrazolopyridines utilize precursors that are structurally related to this compound.

One of the most direct methods involves the reaction of 5-aminopyrazoles with various 1,3-bielectrophiles. beilstein-journals.orgnih.gov For instance, the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone can lead to the formation of a 1H-pyrazolo[3,4-b]pyridine. beilstein-journals.orgnih.gov The substituents on the resulting pyridine ring are determined by the structure of the starting α,β-unsaturated ketone.

The Gould-Jacobs reaction is another important method for constructing the pyrazolo[3,4-b]pyridine core. mdpi.com This reaction typically involves the condensation of a 3-aminopyrazole with a derivative of malonic acid, such as diethyl 2-(ethoxymethylene)malonate. mdpi.com The initial product is often a 4-hydroxypyrazolopyridine, which can be further modified. For example, treatment with phosphorus oxychloride can convert the hydroxyl group to a chlorine atom, providing a key intermediate for introducing other functional groups. mdpi.com

The following table summarizes some examples of reaction conditions for the synthesis of pyrazolopyridines:

| Starting Materials | Reagents and Conditions | Product Type |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine, α,β-unsaturated ketones | [bmim]Br, 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines beilstein-journals.org |

| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Heat, then POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridines mdpi.com |

| 5-Aminopyrazole, Ethyl 2,4-dioxo-4-phenylbutanoate | - | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate nih.gov |

Other Fused Nicotinonitrile-Pyrazole Architectures

Beyond pyrazolopyridines, the versatile reactivity of the nicotinonitrile and pyrazole moieties allows for the construction of a variety of other fused heterocyclic systems. beilstein-journals.org These structures are often designed to mimic purine (B94841) bases found in DNA and RNA, suggesting their potential as biologically active molecules. beilstein-journals.org

One approach involves the [3+2] cycloaddition reaction. For example, nitrilimines, generated in situ, can react with a chromene-based enaminone that is linked to a nicotinonitrile moiety. cu.edu.eg This reaction yields complex hybrids of (nicotinonitrile-chromene)-linked pyrazoles. The substituents on the pyrazole ring in these architectures can be readily varied by using different hydrazonoyl chlorides as precursors for the nitrilimines. cu.edu.eg

Furthermore, 5-aminopyrazoles can be used as building blocks to construct a range of pyrazoloazines through condensation with various bielectrophilic reagents. beilstein-journals.orgnih.gov The term "pyrazoloazines" encompasses a broad class of fused systems where a pyrazole ring is fused to a six-membered nitrogen-containing ring. beilstein-journals.org The specific structure of the resulting fused system depends on the nature of the bielectrophilic partner.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of complex organic molecules like this compound and its derivatives. rsc.orgmdpi.com These approaches aim to develop more environmentally benign and sustainable synthetic protocols. rsc.org

A key strategy in green synthesis is the use of microwave irradiation. nih.govmdpi.comsciencescholar.us Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com For instance, a novel approach to the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds has been developed using microwave activation under solvent-free conditions. nih.govmdpi.com This method can also be adapted into a "one-pot" synthesis, starting directly from the carbonyl precursors. nih.govmdpi.com

The use of environmentally friendly solvents, such as water or ionic liquids, is another important aspect of green chemistry. beilstein-journals.orgmdpi.com Water is a non-toxic, non-flammable, and inexpensive solvent, although its use can be limited by the poor solubility of many organic reactants. mdpi.com Ionic liquids, with their low vapor pressure and high thermal stability, can be excellent alternatives to volatile organic solvents. beilstein-journals.org

Multicomponent reactions are also considered a green synthetic strategy as they increase atom economy by combining several reaction steps into a single operation, thereby reducing waste and energy consumption. nih.gov The synthesis of highly substituted pyranopyrazoles through a five-component reaction catalyzed by montmorillonite (B579905) K10 is a notable example of this approach. nih.gov

The following table highlights some green chemistry approaches used in the synthesis of pyrazole derivatives:

| Green Chemistry Principle | Synthetic Method | Advantages |

| Use of Alternative Energy Sources | Microwave-assisted synthesis from tosylhydrazones | Reduced reaction times, high yields, solvent-free conditions nih.govmdpi.com |

| Use of Greener Solvents | Synthesis in ionic liquids | Low volatility, high thermal stability beilstein-journals.org |

| Atom Economy | One-pot multicomponent reactions | Reduced waste, fewer purification steps, energy efficiency nih.gov |

Advanced Characterization Techniques for 6 1h Pyrazol 1 Yl Nicotinonitrile Analogs

Spectroscopic Analysis of 6-(1H-Pyrazol-1-yl)nicotinonitrile Structures

Spectroscopic methods are fundamental in the elucidation of the chemical architecture of novel nicotinonitrile derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, revealing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound analogs, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. nih.govnih.gov

In the ¹H NMR spectra of pyrazole-containing compounds, the protons of the pyrazole (B372694) and pyridine (B92270) rings typically appear in the aromatic region. For instance, in the spectrum of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, two singlets at δ 7.17 and 7.42 are assigned to the pyrazole C4 and thiazole (B1198619) C5 protons, respectively. nih.gov The protons of a phenyl ring attached to the pyrazole often appear as multiplets. nih.gov For analogs with additional functional groups, such as the NCH₂N- protons in Mannich bases of nicotinonitrile, these can appear as a singlet peak around 3.60 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. In 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the carbonyl group shows a characteristic signal at 194.7 ppm. mdpi.com For a pyrazolyl nicotinonitrile derivative, the carbon signals for the sp³, sp², and sp hybridized carbons can be found at distinct chemical shifts, for example, at δ 13.68, 14.16, 51.81, 55.73 for sp³ carbons and a range of δ 90.55 to 168.3 for sp² and sp carbons. nih.gov The presence of fluorine atoms can lead to C-F coupling, as seen in the ¹³C NMR spectrum of a fluorinated pyrazolyl-thiazole derivative where the C-F coupling constants (¹JCF, ²JCF, ³JCF, and ⁴JCF) provide valuable structural information. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Pyrazole Analogs

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Pyrazolyl-thiazole derivative | Pyrazole C4-H | 7.17 | s | nih.gov |

| Pyrazolyl-thiazole derivative | Thiazole C5-H | 7.42 | s | nih.gov |

| Nicotinonitrile Mannich base | NCH₂N- | 3.60 | s | nih.gov |

| Piperidine fragment | Piperidine protons | 1.20, 1.50, 1.60 | m, t | nih.gov |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Pyrazole rings | 7.65, 7.53, 6.27 | - | mdpi.com |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | CHCH₂ | 7.17 | - | mdpi.com |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | CHCH₂ | 4.40 | - | mdpi.com |

Table 2: Representative ¹³C NMR Spectral Data for Pyrazole Analogs

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C=O | 194.7 | mdpi.com |

| Pyrazolyl nicotinonitrile derivative | sp³ carbons | 13.68, 14.16, 51.81, 55.73 | nih.gov |

| Pyrazolyl nicotinonitrile derivative | sp²/sp carbons | 90.55 - 168.3 | nih.gov |

| Fluorinated pyrazolyl-thiazole derivative | C4'' (¹JCF = 248.22 Hz) | 163.70, 161.73 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of key structural motifs. researchgate.netnist.govrsc.org

The nitrile (C≡N) group, a defining feature of nicotinonitriles, exhibits a sharp and intense absorption band typically in the range of 2240-2210 cm⁻¹. For instance, a nicotinonitrile derivative showed a CN stretching vibration at 2196 cm⁻¹. nih.gov The pyrazole ring itself has a series of characteristic bands. The C=N stretching vibration within the pyrazole ring is often observed around 1570-1615 cm⁻¹. mdpi.com In pyrazole derivatives, C=C aromatic ring stretching vibrations can be seen in the region of 1575-1416 cm⁻¹. researchgate.net

In analogs containing additional functional groups, their characteristic IR bands are also evident. For example, a carbonyl (C=O) group in a pyrazole derivative shows a strong absorption band around 1663 cm⁻¹. mdpi.com The presence of an OH group in a nicotinonitrile derivative is indicated by a broad band around 3484 cm⁻¹. nih.gov The C=S stretching vibration in a pyrazole-1-carbothioamide derivative appears around 1099 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for Pyrazole and Nicotinonitrile Analogs

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching | ~2196 | nih.gov |

| Carbonyl (C=O) | Stretching | ~1663 | mdpi.com |

| Hydroxyl (O-H) | Stretching | ~3484 | nih.gov |

| C=N (Pyrazole) | Stretching | 1570 - 1615 | mdpi.com |

| C=C (Aromatic) | Stretching | 1575 - 1416 | researchgate.net |

| C=S | Stretching | ~1099 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.gov

For pyrazolyl-thiazole derivatives, HRMS has been used to confirm their structures, showing the expected (M+H)⁺ and (M+2+H)⁺ peaks, which are characteristic for compounds containing chlorine atoms. nih.gov For example, the structure of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole was confirmed by HRMS, showing m/z = 432.0738 (M+H)⁺ and 434.0724 (M+2+H)⁺. nih.gov

The fragmentation patterns observed in the mass spectra can also provide valuable structural information. For instance, in the mass spectrum of 1-(biphenyl-4-yl)-3-(5-phenylthiophen-2-yl) prop-2-en-1-one, a significant fragment ion was observed at m/z 365.47, corresponding to [M-1]. koreascience.kr In the case of pyrazole derivatives, the fragmentation can involve the cleavage of the pyrazole ring or the substituent groups, helping to piece together the molecular structure. koreascience.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For pyrazole derivatives, UV-Vis spectra can be used to study their electronic properties. rsc.org In a study of the complexation of 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene with metal ions, the UV absorption spectra were recorded in the range of 200 to 400 nm. researchgate.net The λmax values for the complexes with Cu(II), Co(II), and Ni(II) were found to be 294 nm, 290 nm, and 293 nm, respectively. researchgate.net These shifts in λmax upon complexation can provide insights into the nature of the metal-ligand interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of several pyrazole derivatives has been determined using single-crystal X-ray diffraction. For instance, the structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was confirmed by X-ray diffraction, revealing the spatial arrangement of the two pyrazole rings and the phenylpropanone moiety. mdpi.com Similarly, the crystal structure of a novel pyrazole chalcone (B49325) derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde has been determined, showing the formation of hydrogen-bonded chains and π-π stacking interactions in the solid state.

In another example, the crystal structure of ethyl-2-(5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole-4-carboxylate was solved, confirming that it crystallizes in the monoclinic crystal system with the P21/n space group. researchgate.net X-ray analysis of N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-phenylacetyl thiourea (B124793) revealed a dimeric structure stabilized by intramolecular hydrogen bonds. researchgate.net These detailed structural insights are crucial for understanding the properties and potential applications of these compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.

Elemental analysis is routinely performed on newly synthesized pyrazole and nicotinonitrile derivatives to confirm their chemical formula. nih.govnih.gov For example, the elemental analysis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was conducted to establish its chemical formula. mdpi.com Similarly, for a series of pyrazole derivatives, the calculated and found percentages of C, H, and N were compared to confirm their composition. researchgate.net The results of elemental analysis are typically presented as percentages and should be within ±0.4% of the calculated values for a pure compound.

Computational Investigations of 6 1h Pyrazol 1 Yl Nicotinonitrile Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For pyrazole (B372694) and pyridine-containing compounds, DFT calculations are employed to understand their geometric parameters, electronic properties, and spectroscopic signatures. researchgate.netresearchgate.netresearchgate.net

Studies on related pyrazolyl-nicotinonitrile and pyrazole-pyridine hybrids have utilized DFT, often with the B3LYP functional and various basis sets, to optimize molecular geometries and calculate key electronic descriptors. researchgate.netnih.gov These calculations help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For instance, in studies of related pyrazole derivatives, the HOMO-LUMO gap has been calculated to understand their reactivity profiles. researchgate.net The MEP map is another valuable tool derived from DFT calculations, which helps in identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Pyrazole-Pyridine Scaffolds

| Parameter | Description | Typical Findings for Related Scaffolds |

| Bond Lengths & Angles | Geometric parameters of the molecule. | Consistent with standard values for aromatic heterocyclic rings. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Influences electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Influences electron-accepting ability. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Mulliken Charges | Distribution of atomic charges in the molecule. | Highlights electrophilic and nucleophilic centers. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Affects solubility and intermolecular interactions. |

This table represents typical parameters investigated in DFT studies of pyrazole-pyridine scaffolds and not specific values for 6-(1H-pyrazol-1-yl)nicotinonitrile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For scaffolds like this compound, docking studies can elucidate how they might interact with various biological targets.

Numerous studies have performed molecular docking on pyrazole-pyridine and pyrazolyl-nicotinonitrile derivatives to explore their potential as inhibitors of various enzymes. researchgate.netnih.govrsc.orgnih.govnih.gov For example, pyrazole-pyridine hybrids have been docked into the active sites of enzymes like DNA gyrase and human topoisomerase IIβ. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the protein's active site.

In a typical docking study of a pyrazolyl-nicotinonitrile analog, the pyrazole and pyridine (B92270) nitrogens, as well as the cyano group, are often found to be involved in crucial hydrogen bonding interactions with the protein. nih.gov The aromatic rings of the pyrazole and pyridine moieties can also participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

The binding energy, a key output of docking simulations, provides an estimate of the binding affinity of the ligand for the target. Lower binding energies generally indicate a more stable ligand-protein complex. For instance, in a study of pyrazole-pyridine hybrids as potential antimicrobial agents, compounds with lower binding energies in docking simulations also exhibited better experimental antimicrobial activity. rsc.org

Table 2: Common Interacting Residues and Binding Energies from Docking Studies of Related Pyrazole-Pyridine Scaffolds

| Target Enzyme | Key Interacting Residues | Range of Binding Energies (kcal/mol) | Reference |

| DNA Gyrase Subunit B | Asp, Gly, Thr | -7.0 to -9.5 | nih.gov |

| Human Topoisomerase IIβ | Asp, Ser, Gln | -6.5 to -8.0 | researchgate.net |

| Sortase A | Arg, Thr | -20 to -25 | nih.gov |

| HER2/EGFR | Leu, Val, Ala | Not specified | researchgate.net |

This table summarizes findings from docking studies on various pyrazole-pyridine derivatives against different protein targets. The specific interactions and binding energies for this compound would depend on the specific target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activity. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

While specific QSAR models for this compound were not found in the reviewed literature, QSAR studies on other heterocyclic compounds, such as nitroazoles and thiazolidine-4-ones, demonstrate the utility of this approach. nih.govresearchgate.net For these classes of compounds, descriptors related to hydrophobicity, molar refractivity, and electronic properties have been shown to be important for their biological activity. researchgate.net

A robust QSAR model is characterized by good statistical parameters, including a high correlation coefficient (R²), a high cross-validated correlation coefficient (Q²), and a low standard error of prediction. nih.gov These models can then be used to virtually screen libraries of compounds and prioritize them for synthesis and biological testing.

Table 3: Common Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties influencing bioavailability. |

| Topological | Connectivity indices, Shape indices | Describe the topology and shape of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Relate to the size and shape of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity. |

| Hydrophobic | LogP | Relates to the lipophilicity and membrane permeability. |

This table lists common descriptors used in QSAR modeling for various classes of heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as it can significantly influence its biological activity. The linkage between the pyrazole and nicotinonitrile rings in this compound allows for rotational flexibility, leading to different conformers.

The rotational barrier between the two rings can be influenced by steric hindrance and electronic effects. Studies on related bi-aryl systems often employ computational methods to calculate the potential energy surface as a function of the dihedral angle between the rings, thereby identifying the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. researchgate.net In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex obtained from molecular docking. rsc.orgnih.gov By simulating the movement of atoms over a period of time, MD can reveal whether the key interactions observed in the static docking pose are maintained.

For pyrazole-containing scaffolds, MD simulations have been used to validate docking results and to understand the flexibility of the ligand within the binding pocket. rsc.org These simulations can provide insights into conformational changes in both the ligand and the protein upon binding. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD suggests that the complex is in a stable conformation.

While specific conformational analysis and MD simulation data for this compound are limited in the public domain, the general methodologies are well-established and would be applicable to understanding the conformational landscape and dynamic interactions of this scaffold.

Table 4: Applications of Conformational Analysis and Molecular Dynamics in the Study of Pyrazole Scaffolds

| Technique | Application | Key Insights |

| Conformational Analysis | Identification of low-energy conformers and rotational barriers. | Understanding the preferred 3D structure of the molecule. |

| Molecular Dynamics | Assessment of the stability of ligand-protein complexes. | Validation of docking poses and understanding dynamic interactions. |

| Study of conformational changes upon binding. | Elucidating the mechanism of binding and induced fit. | |

| Calculation of binding free energies. | More accurate prediction of binding affinity. |

This table outlines the general applications of these computational techniques for pyrazole-containing scaffolds.

Pharmacological and Biological Activity Profiles of 6 1h Pyrazol 1 Yl Nicotinonitrile Derivatives

Antineoplastic and Cytotoxic Activity Studies

Derivatives of 6-(1H-pyrazol-1-yl)nicotinonitrile have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have revealed significant cytotoxic effects against various cancer cell lines and have begun to uncover the mechanisms underlying their antiproliferative action.

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been assessed against a panel of human cancer cell lines, often revealing potent activity. For instance, a series of newly synthesized substituted pyridine (B92270) and pyrazolopyridine derivatives, using a cyanopyridone starting material, were evaluated for their in vitro cytotoxic activities against hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines. semanticscholar.org Notably, compounds 13 and 19 from this series demonstrated the most potent cytotoxic effects, with IC50 values of 8.78 ± 0.7 µg/mL and 15.32 ± 1.2 µg/mL against HepG2 cells, and 5.16 ± 0.4 µg/mL and 4.26 ± 0.3 µg/mL against HeLa cells, respectively. semanticscholar.org

Similarly, nicotinonitrile derivatives incorporating a pyrazole (B372694) moiety have shown significant cytotoxic activity against both hepatocellular and cervical carcinomas. nih.gov Further studies on novel fused nicotinonitrile derivatives have demonstrated their efficacy against NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (central nervous system cancer) cell lines. nih.gov The antiproliferative activities of another series of prepared derivatives were evaluated against different cancer cell lines, with NCIH 460 and RKOP 27 cells being the most affected. nih.gov Derivative 14a was particularly effective, exhibiting IC50 values of 25 ± 2.6, 16 ± 2, 127 ± 25, 422 ± 26, and 255 ± 2 nM against NCIH 460, RKOP 27, HeLa, U937, and SKMEL 28 cells, respectively. nih.gov

The cytotoxic effects of pyrazole derivatives are not limited to a specific cancer type. For example, two new pyrazole derivatives, 1 and 2 , were tested for their cytotoxicity in A549 human lung adenocarcinoma cells. bohrium.com Both compounds were found to be effective in inhibiting cell growth compared to the common anticancer agent etoposide, with compound 2 showing greater efficacy. bohrium.com In another study, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones were evaluated for their cytotoxic potential against human colon cancer (HCT-116), human melanoma (SK-MEL-28), and human lung cancer (A549) cell lines. nih.gov Compound 6c from this series displayed the highest cytotoxicity with an IC50 value of 3.46 μM against SK-MEL-28 cells. nih.gov

Furthermore, a study on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- semanticscholar.orgmdpi.combenzoxazine, which can be considered structurally related to the core theme, showed high cytotoxic activity against a panel of nine tumor cell lines, including 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value | Source |

| 13 | HepG2 | 8.78 ± 0.7 µg/mL | semanticscholar.org |

| 13 | HeLa | 5.16 ± 0.4 µg/mL | semanticscholar.org |

| 19 | HepG2 | 15.32 ± 1.2 µg/mL | semanticscholar.org |

| 19 | HeLa | 4.26 ± 0.3 µg/mL | semanticscholar.org |

| 14a | NCIH 460 | 25 ± 2.6 nM | nih.gov |

| 14a | RKOP 27 | 16 ± 2 nM | nih.gov |

| 14a | HeLa | 127 ± 25 nM | nih.gov |

| 14a | U937 | 422 ± 26 nM | nih.gov |

| 14a | SKMEL 28 | 255 ± 2 nM | nih.gov |

| 2 | A549 | More effective than compound 1 and etoposide | bohrium.com |

| 6c | SK-MEL-28 | 3.46 μM | nih.gov |

Mechanisms of Antiproliferative Action, such as Caspase Activation and Kinase Inhibition

The antiproliferative effects of this compound derivatives are mediated through various cellular mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies on indolyl-pyrazole derivatives have shown that these compounds can induce morphological and nuclear alterations characteristic of apoptosis, such as the formation of apoptotic bodies and condensed or fragmented nuclei. nih.gov Flow cytometric analysis has further revealed that these derivatives can effectively induce early-stage apoptosis and cause cell-cycle arrest in the G2/M phase. nih.gov

Another important mechanism of action is the inhibition of protein kinases, which are often overexpressed in various cancers. researchgate.net For example, the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a common target for anticancer therapies. researchgate.net Some pyrazole derivatives have been investigated for their potential to inhibit EGFR. researchgate.net

Tubulin, a protein essential for cell division, is another key target for anticancer drugs. Certain pyrazole-arylcinnamide derivatives have been identified as tubulin polymerization inhibitors, with one compound showing an average IC50 value of 1.2 μM across four cancer cell lines. nih.gov Similarly, a chalcone (B49325)–pyrazole hybrid demonstrated significant cytotoxicity by interacting at the colchicine (B1669291) binding site of tubulin. nih.gov The indolyl-pyrazole derivative 6c was also found to inhibit tubulin polymerization by about 60%, with an IC50 value of less than 1.73 μM. nih.gov Molecular modeling studies have supported these findings, showing that compound 6c can stably bind to the active pocket of tubulin. nih.gov

Antimicrobial Activity Investigations

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. These compounds have been evaluated for their efficacy against a range of bacteria and fungi, including drug-resistant strains.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the broad-spectrum antibacterial activity of pyrazole derivatives. For instance, a series of 3,5-disubstituted pyrazole-1-carboxamides showed potent activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Similarly, newly designed pyrazole compounds have demonstrated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 12.5 μg/ml against both Gram-positive and Gram-negative bacterial strains. nih.gov

Hydrazide derivatives of pyrazole have been found to be particularly effective, with some showing better inhibition of Gram-positive and Gram-negative bacteria than standard control drugs. nih.gov Naphthyl-substituted pyrazole-derived hydrazones have also exhibited potent growth inhibition of Gram-positive strains and Acinetobacter baumannii (Gram-negative), with MIC values in the range of 0.78–1.56 μg/ml. nih.gov Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against two Gram-positive and four Gram-negative bacterial strains, with minimum bactericidal concentration (MBC) values of less than 1 μg/ml for most strains. nih.gov

A study on pyrazoline and hydrazone derivatives revealed moderate activity against a range of bacteria. turkjps.orgturkjps.org Specifically, compounds 5 , 19 , and 24 showed the highest antibacterial activity against S. aureus with a MIC value of 64 µg/mL. turkjps.orgturkjps.org Compounds 22 and 24 were most effective against Enterococcus faecalis with a MIC of 32 µg/mL. turkjps.org

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound/Derivative Type | Bacterial Strain(s) | Activity (MIC/MBC) | Source |

| 3,5-disubstituted pyrazole-1-carboxamides | Staphylococcus aureus, Escherichia coli | Potent activity | mdpi.com |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, Acinetobacter baumannii | MIC: 0.78–1.56 μg/ml | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | MBC: <1 μg/ml (most strains) | nih.gov |

| Compound 5 , 19 , 24 | Staphylococcus aureus | MIC: 64 µg/mL | turkjps.orgturkjps.org |

| Compound 22 , 24 | Enterococcus faecalis | MIC: 32 µg/mL | turkjps.org |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Acinetobacter baumannii (MDR) | Inhibited cell multiplication after 6h | nih.gov |

Antifungal Properties

The antifungal potential of this compound derivatives has also been explored. A series of 3,5-disubstituted pyrazole-1-carboxamides demonstrated potent activity against Candida albicans. mdpi.com In another study, N-(1H-pyrazol-5-yl)nicotinamide derivatives were designed and synthesized, with many exhibiting good fungicidal activity against Sclerotinia sclerotiorum and Valsa mali. nih.gov Compound B4 from this series showed particularly strong antifungal activity against S. sclerotiorum and V. mali with EC50 values of 10.35 and 17.01 mg/L, respectively. nih.gov

Furthermore, pyrazoline and hydrazone derivatives have shown moderate antifungal activity. turkjps.orgturkjps.org Compound 5 was the most active against C. albicans, with a MIC value of 64 µg/mL. turkjps.org

Table 3: Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative Type | Fungal Strain | Activity (EC50/MIC) | Source |

| 3,5-disubstituted pyrazole-1-carboxamides | Candida albicans | Potent activity | mdpi.com |

| Compound B4 | Sclerotinia sclerotiorum | EC50: 10.35 mg/L | nih.gov |

| Compound B4 | Valsa mali | EC50: 17.01 mg/L | nih.gov |

| Compound 5 | Candida albicans | MIC: 64 µg/mL | turkjps.org |

Antibiofilm Activity

Biofilms are communities of microorganisms that are notoriously difficult to treat with conventional antibiotics. Research has shown that pyrazole derivatives can be effective against these structures. Naphthyl-substituted pyrazole-derived hydrazones were found to be effective against S. aureus and A. baumannii biofilms. nih.gov

In a study focusing on multidrug-resistant pathogens, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles demonstrated significant antibiofilm activity. nih.gov Pyrazoles 1b and 1d inhibited biofilm formation by A. baumannii by 86.6% to 95.6%. nih.gov This activity is crucial as it suggests a mechanism to overcome a major challenge in treating chronic and persistent infections.

Other Noteworthy Biological Activities

Beyond their primary applications, derivatives of this compound have been investigated for a range of other potential therapeutic and biological uses.

Antiviral Activity

The pyrazole nucleus is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antiviral properties. nih.govmdpi.comnih.gov Research has shown that various pyrazole derivatives are active against several viruses. For instance, certain pyrazole derivatives have demonstrated protective effects against the Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.gov In one study, a hydrazone and a thiazolidinedione derivative of a 4-substituted pyrazole provided 100% protection against NDV, while a pyrazolopyrimidine derivative showed 95% protection. nih.gov

Furthermore, other pyrazole-containing scaffolds have been investigated for their antiviral potential against a range of human viruses. rsc.orgresearchgate.netnih.gov This includes activity against coronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-229E, as well as Herpes Simplex Virus-1 (HSV-1) and Tobacco Mosaic Virus (TMV). rsc.orgnih.gov For example, N-acetyl 4,5-dihydropyrazole derivatives have shown activity against the vaccinia virus. researchgate.net While these studies highlight the general antiviral potential of the pyrazole core, specific research focusing on the antiviral activity of direct derivatives of this compound is an area for future investigation.

Table 1: Antiviral Activity of Selected Pyrazole Derivatives

| Compound Class | Virus | Activity/Endpoint | Reference |

| 4-Substituted Pyrazole Derivatives | Newcastle Disease Virus (NDV) | Up to 100% protection | nih.gov |

| Hydroxyquinoline-Pyrazole Derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity | rsc.org |

| N-acetyl 4,5-dihydropyrazole Derivatives | Vaccinia Virus | EC50 of 7 µg/ml | researchgate.net |

| Pyrazolaldoxime Ester Derivatives | Tobacco Mosaic Virus (TMV) | Weak to good anti-TMV bioactivity | nih.gov |

Anti-inflammatory and Analgesic Properties

The pyrazole moiety is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. Many pyrazole derivatives have been synthesized and evaluated for their ability to mitigate inflammation and pain.

Research has demonstrated that various pyrazole derivatives exhibit significant anti-inflammatory activity in preclinical models. For example, in a study evaluating new heterocyclic derivatives, several compounds incorporating pyrazole moieties showed potent anti-inflammatory effects, with some exhibiting a high percentage of protein denaturation inhibition and cell membrane protection.

In terms of analgesic effects, pyrazolone (B3327878) derivatives have shown significant activity in models such as the tail-flick test and acetic acid-induced writhing. One study reported that a specific pyrazolone derivative, PYZ2, demonstrated a prominent analgesic response.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Activity | Model | Key Findings |

| New Heterocyclic Derivatives with Pyrazole | Anti-inflammatory | Protein denaturation inhibition, cell membrane protection | Significant anti-inflammatory effects, with some compounds showing pronounced activity. |

| Pyrazolone Derivatives (e.g., PYZ2) | Analgesic | Tail flick, acetic acid-induced writhing | PYZ2 showed a more prominent analgesic response at 400 mg/kg b.w. |

Antihypertensive Effects

The potential of pyrazole derivatives as antihypertensive agents has been an area of active research. Studies have explored the vasorelaxant and blood pressure-lowering effects of compounds containing the pyrazole scaffold.

One study investigated a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), for its antihypertensive effects in spontaneously hypertensive rats (SHR). Chronic oral administration of LQFM-21 resulted in a significant decrease in systolic blood pressure. Another piperazine (B1678402) derivative containing a pyrazole moiety, 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM008), was also found to have hypotensive and antihypertensive effects. The mechanism of action for these compounds appears to involve the nitric oxide/cGMP pathway and interactions with various receptors.

Table 3: Antihypertensive Effects of Selected Pyrazole Derivatives

| Compound | Animal Model | Effect |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) | Spontaneously Hypertensive Rats (SHR) | Decrease in systolic blood pressure after chronic oral administration. |

| 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) | Normotensive and Spontaneously Hypertensive Rats | Hypotensive and antihypertensive effects. |

Plant Growth Regulating Activity

The application of pyrazole derivatives extends beyond pharmacology into agriculture, where they have been investigated as plant growth regulators. These compounds can influence various aspects of plant development, including root and shoot growth, and the content of photosynthetic pigments.

Research has shown that certain pyrazole derivatives can act as effective plant growth regulants, with some compounds being exemplary in this regard. One study demonstrated that at a concentration of 10-8M, pyrazole derivatives increased the content of chlorophyll (B73375) a, chlorophyll b, total chlorophylls (B1240455), and carotenoids in wheat seedlings compared to controls. This suggests that these compounds could be used to enhance plant growth and productivity. Nitrilase enzymes, which are involved in the hydrolysis of nitrile compounds, also play a role in plant-microbe interactions and can be involved in hormone synthesis and nutrient assimilation in plants. nih.gov

Table 4: Plant Growth Regulating Activity of Selected Pyrazole Derivatives

| Compound Class | Plant | Effect | Finding | Reference |

| Substituted Pyrazole Compounds | Wheat (Triticum aestivum L.) | Increased photosynthetic pigments | Increased content of chlorophylls and carotenoids at 10-8M concentration. | researchgate.net |

| Substituted Pyrazole Compounds | General | Plant growth regulation | Found to be effective plant growth regulants. | google.com |

Potential in Enzyme Inhibition, including Monoamine Oxidase, PIM-1 Kinase, and Epidermal Growth Factor Receptor (EGFR)

Derivatives of this compound have shown significant promise as inhibitors of various enzymes implicated in disease, particularly in the field of oncology.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases. criver.com While various pyrazole and pyrazoline derivatives have been investigated as MAO inhibitors, specific data on the MAO inhibitory activity of this compound derivatives is limited. Studies on other nitrile-containing compounds, such as indole-5,6-dicarbonitrile derivatives, have shown potent inhibition of both MAO-A and MAO-B. nih.gov For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibited MAO-A and MAO-B with IC50 values of 0.014µM and 0.017µM, respectively. nih.gov Similarly, 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to be potent MAO inhibitors. nih.gov

PIM-1 Kinase Inhibition: PIM-1 kinase is a serine/threonine kinase that plays a role in cell proliferation and survival and is a target for cancer therapy. Novel nicotinonitrile derivatives have been designed and synthesized as potent pan-Pim kinase inhibitors. In one study, several derivatives demonstrated sub-micromolar to low micromolar IC50 values against the three Pim kinase isoforms. Compound 8e was identified as the most potent, with an IC50 of ≤ 0.28 μM against all three Pim kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Various pyrazole-containing scaffolds have been explored as EGFR inhibitors. While specific data for direct derivatives of this compound is not extensively available, related structures have shown potent inhibitory activity.

Table 5: Enzyme Inhibitory Activity of Selected Pyrazole and Nicotinonitrile Derivatives

| Enzyme | Compound Class/Derivative | IC50 (µM) | Reference |

| Monoamine Oxidase A (MAO-A) | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | nih.gov |

| Monoamine Oxidase B (MAO-B) | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.017 | nih.gov |

| PIM-1 Kinase | Nicotinonitrile derivative 8e | ≤ 0.28 | |

| PIM-1 Kinase | Pyridothienopyrimidinone derivative 7a | 1.18 | nih.gov |

| PIM-1 Kinase | Pyridothienopyrimidinone derivative 7c | 1.38 | nih.gov |

| PIM-1 Kinase | Pyridothienopyrimidinone derivative 7d | 1.97 | nih.gov |

| PIM-1 Kinase | Pyridothienopyrimidinone derivative 9 | 4.18 | nih.gov |

| PIM-1 Kinase | Pyridothienopyrimidinone derivative 6c | 4.62 | nih.gov |

Mechanistic Insights and Structure Activity Relationship Sar Studies of 6 1h Pyrazol 1 Yl Nicotinonitrile

Elucidation of Molecular Mechanisms Underlying Biological Effects

There is no specific information available in the public scientific literature that elucidates the molecular mechanisms of action for 6-(1H-pyrazol-1-yl)nicotinonitrile. Biological screening data, target identification, and mechanism-of-action studies for this particular compound have not been published. Therefore, it is not possible to detail the specific biological pathways or molecular targets that may be modulated by this compound.

Structure-Activity Relationship (SAR) Analysis of Substituent Effects

A detailed structure-activity relationship (SAR) analysis for this compound is not available. SAR studies require the synthesis and biological evaluation of a series of related compounds to determine how changes in chemical structure affect biological activity. While general SAR principles for pyrazolyl-pyridine derivatives exist from studies on other molecules, applying them directly to this compound would be conjectural.

For context, a study on pyrazol-4-yl-pyridine derivatives as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor provides some general insights into the SAR of this class of compounds. It is important to note that these findings are for a different substitution pattern (pyrazol-4-yl instead of pyrazol-1-yl) and may not be directly applicable.

Table 1: General SAR Observations for a Series of Pyrazol-4-yl-Pyridine Derivatives

| Modification Site | Substituent Change | General Impact on Activity (in the context of M4 PAMs) |

| Pyridine (B92270) Ring | Introduction of an electron-withdrawing cyano group | Improved yields in palladium-catalyzed cross-coupling reactions during synthesis. eontrading.uk |

| Pyridine Ring | Substitution with a methyl group | Lower synthetic yields compared to the cyano-substituted analog. eontrading.uk |

| Pyrazole (B372694) Ring | N-alkylation | Introduction of fluoroethyl or fluoropropyl groups was explored for developing radiolabeled imaging agents. eontrading.uk |

Impact of Pyridine Ring Modifications on Activity

Without experimental data for analogs of this compound, the impact of modifying its pyridine ring on biological activity remains unknown. The nicotinonitrile moiety itself, with the cyano group at the 3-position and the pyrazole at the 6-position of the pyridine ring, presents a specific electronic and steric profile. How modifications such as altering the position of the cyano group, replacing it with other electron-withdrawing or electron-donating groups, or introducing further substituents on the pyridine ring would affect activity has not been documented.

Influence of Pyrazole Ring Substituents on Biological Profiles

Similarly, the influence of substituents on the pyrazole ring of this compound is not described in the available literature. In the parent compound, the pyrazole ring is unsubstituted. Introducing various functional groups at the 3, 4, or 5-positions of the pyrazole ring would undoubtedly alter the molecule's properties, but the resulting effects on any potential biological activity are undetermined.

Role of Linker or Bridging Moieties

In this compound, the pyrazole and pyridine rings are directly connected via a nitrogen-carbon bond. There is no linker or bridging moiety. Studies on related compounds sometimes incorporate linkers to optimize spatial orientation and interactions with a biological target. The effect of introducing a linker (e.g., an ether, amine, or alkyl chain) between the pyrazole and pyridine rings of this specific compound has not been investigated.

Pharmacophore Modeling and Ligand Design Principles

No pharmacophore models have been developed specifically for this compound or its derivatives due to the lack of a known biological target and associated activity data. Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional features of a molecule required for its biological activity. This process relies on a set of active compounds and their corresponding biological data, which are not available for the subject compound. Consequently, ligand design principles based on a validated pharmacophore for this molecule cannot be established.

Future Directions and Research Gaps in 6 1h Pyrazol 1 Yl Nicotinonitrile Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of 6-(1H-pyrazol-1-yl)nicotinonitrile from a laboratory curiosity to a readily accessible building block for drug discovery and material science hinges on the development of innovative and sustainable synthetic methodologies. Current synthetic approaches, while functional, often present limitations in terms of yield, scalability, and environmental impact. Future research must prioritize the following:

Green Chemistry Approaches: A significant research gap exists in the application of green chemistry principles to the synthesis of this compound. The development of protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is paramount. This includes exploring solvent-free reaction conditions or the use of water as a reaction medium.

Catalytic Systems: Investigation into novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could offer pathways to more efficient and selective syntheses. The goal is to reduce the reliance on stoichiometric reagents and harsh reaction conditions.

Flow Chemistry: The transition from batch to continuous flow synthesis represents a major opportunity. Flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for large-scale production.

| Research Focus | Objective | Potential Impact |

| Green Chemistry | Reduce environmental footprint of synthesis. | Increased sustainability and cost-effectiveness. |

| Novel Catalysis | Improve reaction efficiency and selectivity. | Higher yields and purer product. |

| Flow Chemistry | Enable scalable and safer production. | Facilitate industrial-scale synthesis. |

| Multicomponent Reactions | Streamline the synthetic process. | Reduced time, resources, and waste. |

Exploration of New Biological Targets and Therapeutic Applications

While the parent pyrazole (B372694) nucleus is known for a wide array of biological activities, the specific therapeutic potential of this compound remains largely uncharted. A systematic and comprehensive exploration of its biological targets is a critical future direction.

High-Throughput Screening (HTS): Employing HTS technologies against diverse panels of biological targets, including enzymes, receptors, and ion channels, will be instrumental in identifying novel bioactivities.

Phenotypic Screening: In addition to target-based screening, phenotypic screening in various disease models (e.g., cancer cell lines, microbial cultures) can uncover unexpected therapeutic applications.

Kinase Inhibition: Given that many pyrazole-containing compounds are known kinase inhibitors, a focused investigation into the kinome-wide inhibitory profile of this compound and its derivatives is warranted. This could reveal potential applications in oncology and inflammatory diseases.

Neglected Tropical Diseases: There is a significant need for new drugs against neglected tropical diseases. Screening this compound against pathogens responsible for these diseases could open up new avenues for therapeutic development.

Advanced In Vivo Pharmacological Evaluation

The translation of promising in vitro findings into tangible clinical candidates requires rigorous in vivo pharmacological evaluation. A substantial research gap exists in the in vivo characterization of this compound.

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are essential. Understanding its metabolic fate and identifying potential metabolites will be crucial for optimizing its drug-like properties.

Efficacy in Animal Models: Once a specific biological activity is confirmed, its efficacy must be evaluated in relevant animal models of disease. This will provide critical proof-of-concept for its therapeutic potential.

Toxicology Studies: Preliminary toxicology assessments are necessary to determine the compound's safety profile and to identify any potential off-target effects at an early stage of development.

| Evaluation Area | Key Parameters to Investigate | Significance |

| Pharmacokinetics (ADME) | Bioavailability, half-life, metabolic pathways, clearance rate. | Determines the dosing regimen and potential for drug-drug interactions. |

| In Vivo Efficacy | Therapeutic effect in disease-specific animal models. | Validates the therapeutic potential of the compound. |

| Preliminary Toxicology | Acute toxicity, genotoxicity, cardiotoxicity. | Assesses the initial safety profile and guides further development. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of new derivatives of this compound.

Predictive Modeling: AI/ML algorithms can be trained on existing data for pyrazole derivatives to predict the biological activity, ADME properties, and potential toxicity of novel analogs of this compound.

De Novo Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.

Structure-Activity Relationship (SAR) Studies: Machine learning can help in elucidating complex SARs, enabling a more rational and efficient design of next-generation compounds.

Investigation of Material Science Applications

Beyond its potential in medicine, the unique electronic and structural features of the this compound scaffold suggest possible applications in material science, an area that is currently completely unexplored.

Organic Electronics: The nitrogen-rich heterocyclic system could be investigated for its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in organic field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole and nitrile functionalities provide excellent coordination sites for metal ions, making this compound a promising ligand for the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Luminescent Materials: Exploration of the photophysical properties of the compound and its metal complexes could lead to the development of new luminescent materials for various applications.

The path forward for this compound research is clear. A concerted effort focusing on sustainable synthesis, comprehensive biological profiling, rigorous in vivo evaluation, and the integration of cutting-edge computational and material science approaches will be essential to fully realize the potential of this intriguing molecule. The identified research gaps represent exciting opportunities for innovation and discovery in both medicine and material science.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1H-pyrazol-1-yl)nicotinonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodology : Synthesis typically involves coupling a pyrazole derivative with a nicotinonitrile precursor. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) or nucleophilic aromatic substitution can link the pyrazole ring to the pyridine backbone . Reaction optimization may include varying solvents (e.g., DMF or THF), temperatures (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Yield improvements often require monitoring intermediates via TLC or HPLC and adjusting stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions on the pyridine and pyrazole rings. For example, pyrazole protons resonate at δ 7.5–8.5 ppm, while nitrile carbons appear at ~115 ppm .

- IR : The C≡N stretch (2200–2250 cm⁻¹) confirms the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement . Key parameters include hydrogen bonding (e.g., N–H···N interactions between pyrazole and pyridine) and π-π stacking. For example, analogous compounds show bond lengths of 1.33–1.37 Å for C–N in the pyrazole ring .

Q. What strategies can resolve contradictions in biological activity data for pyrazole-containing nicotinonitrile derivatives?

- Methodology :

- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 0.1–100 µM) to identify IC₅₀ values .

- Target Validation : Use siRNA or CRISPR to confirm enzyme/receptor involvement (e.g., DHFR inhibition ).

- Structural Analog Comparison : Compare activity of this compound with derivatives lacking the nitrile group to isolate functional group contributions .

Q. How does the pyrazole ring influence the electronic properties and reactivity of nicotinonitrile derivatives?

- Methodology :

- Computational Chemistry : Density Functional Theory (DFT) calculates HOMO/LUMO energies. Pyrazole’s electron-withdrawing nature reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity at the 4-position .